

Comparative Guide: NMR Spectral Assignment of 2-Iodo-4,5-dimethylpyrimidine

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Compound of Interest

Compound Name: 2-Iodo-4,5-dimethylpyrimidine

Cat. No.: B13148669

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Executive Summary

Objective: To provide a definitive protocol for the structural validation of **2-Iodo-4,5-dimethylpyrimidine** using 1D and 2D NMR spectroscopy. Critical Challenge: Distinguishing the target molecule from its symmetric regioisomer, 2-Iodo-4,6-dimethylpyrimidine, and the starting material, 2-Chloro-4,5-dimethylpyrimidine. Key Differentiator: The lack of symmetry in the 4,5-dimethyl scaffold results in distinct methyl resonances and a unique aromatic proton shift (H6), contrasting sharply with the magnetically equivalent methyls of the 4,6-isomer.

Structural Analysis & Theoretical Basis

The pyrimidine ring is electron-deficient. Substituting the 2-position with Iodine introduces a "heavy atom effect," significantly shielding the C2 carbon in

C NMR compared to the chloro-analog. The methyl substitution pattern dictates the symmetry:

- Target (4,5-dimethyl):

symmetry is broken (assuming planar conformation). H6 is adjacent to Nitrogen (deshielded).

- Isomer (4,6-dimethyl):

effective symmetry. H5 is between two carbons (shielded relative to H6).

Comparison of Regioisomers

Feature	2-Iodo-4,5-dimethylpyrimidine (Target)	2-Iodo-4,6-dimethylpyrimidine (Impurity)
Symmetry	Asymmetric	Symmetric
Methyl Signals (H)	Two distinct singlets (3H each)	One intense singlet (6H)
Aromatic Proton	H6 (Deshielded, ~8.4 ppm)	H5 (Shielded, ~7.0 ppm)
Methyl Carbons (C)	Two signals	One signal

Experimental Protocol

Sample Preparation[4][5][6][7]

- Solvent:

(99.8% D) is preferred for resolution. DMSO-

may be used if solubility is poor, but

provides sharper methyl separation.

- Concentration: 10–15 mg in 0.6 mL solvent.
- Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Standard 400/500 MHz)

- H NMR: Pulse angle 30°, relaxation delay ()

2.0 s (to ensure accurate integration of methyls).

- C NMR: Proton-decoupled, relaxation delay

2.0 s.

- 2D Experiments: HSQC (Multiplicity-edited) to confirm C-H correlations; HMBC to verify quaternary carbons (C2, C4, C5).

Results & Discussion: Spectral Assignment

H NMR Assignment (400 MHz,)

The proton spectrum is the primary tool for purity assessment.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
H6	8.35 – 8.45	Singlet (s)	1H	Deshielded by adjacent N1. Confirms 4,5-substitution (H5 would be ~7.0 ppm).
4-Me	2.45 – 2.50	Singlet (s)	3H	Slightly more deshielded than 5-Me due to proximity to N3.
5-Me	2.20 – 2.25	Singlet (s)	3H	Shielded relative to 4-Me; typical for C5-methyls in pyrimidines.

Differentiation Note: If you observe a singlet at ~6.9–7.1 ppm, your sample contains the 4,6-dimethyl isomer. If you observe a signal at ~8.9 ppm, it may be the unhalogenated 4,5-dimethylpyrimidine (H2 proton).

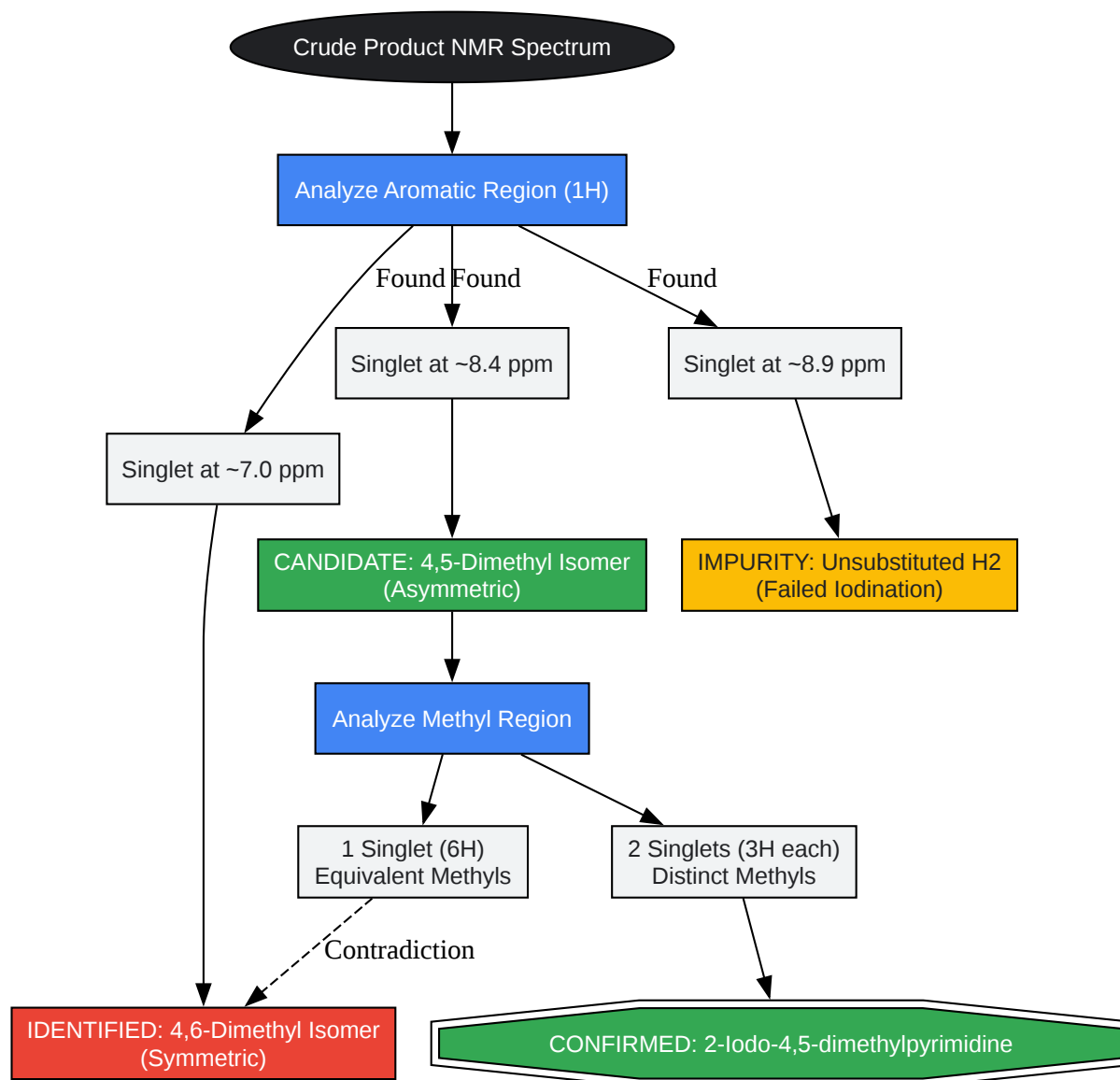
C NMR Assignment (100 MHz,)

The Carbon-13 spectrum confirms the presence of the Iodine atom via the heavy atom effect on C2.

Position	Shift (, ppm)	Type	Assignment Logic
C4	165.0 – 167.0	Quaternary	Deshielded (alpha to N).
C6	156.0 – 158.0	CH	Deshielded (alpha to N). HSQC correlated to H6.
C2	125.0 – 130.0	Quaternary	Diagnostic: Significant upfield shift compared to 2-chloropyrimidine (~160 ppm) due to Iodine's heavy atom effect.
C5	128.0 – 130.0	Quaternary	Substituted carbon, beta to N.
4-Me	22.0 – 24.0		
5-Me	15.0 – 17.0		

Visualization of Assignment Logic

The following diagram illustrates the decision tree for validating the structure based on spectral data.



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Caption: Logical workflow for distinguishing **2-Iodo-4,5-dimethylpyrimidine** from common impurities using ^1H NMR.

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Sources

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